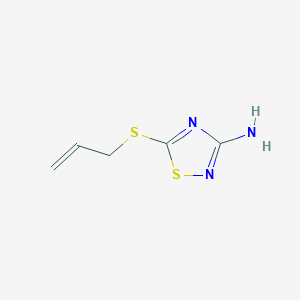

3-Amino-5-allylthio-1,2,4-thiadiazole

Description

Significance of Thiadiazole Scaffolds in Academic and Applied Science

Thiadiazole scaffolds, which are five-membered rings containing two nitrogen atoms and one sulfur atom, are considered "privileged structures" in medicinal chemistry. benthamdirect.comeurekaselect.com This designation stems from their consistent presence in a wide array of pharmacologically active compounds. The inherent properties of the thiadiazole ring, such as its aromaticity, planarity, and ability to participate in hydrogen bonding, make it an ideal framework for designing molecules that can interact with biological targets. benthamdirect.commdpi.com

The versatility of thiadiazoles extends beyond medicine into materials science, where their electronic properties are harnessed for applications in areas like organic light-emitting diodes (OLEDs) and semiconductors. The ability to modify the thiadiazole ring at various positions allows for the fine-tuning of its electronic and photophysical characteristics.

The broad spectrum of reported biological activities for thiadiazole derivatives is extensive and includes:

Antimicrobial nih.govdovepress.com

Antiviral nih.gov

Anti-inflammatory neliti.comnih.gov

Anticonvulsant nih.gov

Isomeric Forms of Thiadiazoles: Focus on the 1,2,4-Thiadiazole (B1232254) Nucleus

Thiadiazoles exist in four isomeric forms, distinguished by the relative positions of the nitrogen and sulfur atoms within the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). mdpi.com Each isomer possesses a unique electronic distribution and geometric arrangement, leading to distinct chemical reactivities and biological profiles.

The 1,2,4-thiadiazole nucleus, the core of the subject compound, is a key building block in the synthesis of various biologically active molecules. researchgate.net Research has shown that derivatives of 1,2,4-thiadiazole can act as potent neuroprotective agents and have been investigated for their potential in treating neurodegenerative diseases. nih.govscilit.com The synthesis of this particular isomer often involves the cyclization of amidines with perchloromethyl mercaptan or related reagents.

Table 1: Isomeric Forms of Thiadiazole

| Isomer | Structure | Key Characteristics |

| 1,2,3-Thiadiazole | Often associated with agrochemical applications. mdpi.com | |

| 1,2,4-Thiadiazole | Known for its role in neuroprotective agents. nih.gov | |

| 1,2,5-Thiadiazole | Has been explored for its electronic properties. | |

| 1,3,4-Thiadiazole | A widely studied and highly versatile scaffold in medicinal chemistry. benthamdirect.commdpi.comnih.gov |

Research Trajectories and Importance of Functionalized 1,2,4-Thiadiazole Derivatives

The functionalization of the 1,2,4-thiadiazole ring with various substituents is a primary strategy for modulating its properties and developing new therapeutic agents. The introduction of different functional groups can influence a molecule's solubility, lipophilicity, and ability to interact with specific biological targets.

Key research trajectories in the field of functionalized 1,2,4-thiadiazole derivatives include:

Exploration of Novel Synthetic Methodologies: Developing efficient and versatile methods for the synthesis of substituted 1,2,4-thiadiazoles is crucial for accessing a wider range of chemical diversity. researchgate.net

Investigation of Structure-Activity Relationships (SAR): Systematically modifying the substituents on the 1,2,4-thiadiazole ring and evaluating the impact on biological activity is a cornerstone of drug discovery. nih.gov

Development of Multi-Target Ligands: Designing single molecules that can interact with multiple biological targets is an emerging area of research, and the 1,2,4-thiadiazole scaffold provides a versatile platform for this approach. nih.gov

The amino group, as seen in the subject compound, is a particularly important functional group in medicinal chemistry. It can act as a hydrogen bond donor and a basic center, facilitating interactions with biological macromolecules. dovepress.comresearchgate.net Similarly, the allylthio group introduces a flexible, lipophilic chain that can influence the compound's pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-2-3-9-5-7-4(6)8-10-5/h2H,1,3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXVGBUBURSPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373336 | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-12-1 | |

| Record name | 5-(2-Propen-1-ylthio)-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Allylthio 1,2,4 Thiadiazole

Historical and Modern Approaches to 1,2,4-Thiadiazole (B1232254) Ring Construction

The synthesis of the 1,2,4-thiadiazole heterocycle is a subject of ongoing research, with methods evolving from classical oxidative reactions to sophisticated multicomponent and cycloaddition strategies. These approaches provide versatile entry points to a wide array of substituted thiadiazole derivatives.

Oxidative Cyclization Reactions for 1,2,4-Thiadiazoles

Oxidative cyclization represents a cornerstone in the synthesis of 1,2,4-thiadiazoles. This strategy typically involves the formation of an intramolecular nitrogen-sulfur (N-S) bond from an appropriate acyclic precursor. A prevalent method employs molecular iodine (I₂) as a mediator to promote the oxidative cyclization. acs.orgorganic-chemistry.org This approach has been successfully used for the synthesis of various fused and substituted 1,2,4-thiadiazoles. acs.orgnih.gov For example, the reaction of 2-aminoheteroarenes with isothiocyanates in the presence of iodine leads to heteroarene-fused acs.orgnih.govnih.govthiadiazoles through a regioselective [3+2] annulation. acs.org The process involves a selective C–N bond formation followed by an intramolecular oxidative N–S bond formation. acs.org

Other oxidizing systems have also been developed. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has proven effective for the intramolecular oxidative S-N bond formation of imidoyl thioureas, yielding 3-substituted-5-arylamino-1,2,4-thiadiazoles under metal-free conditions with short reaction times. organic-chemistry.org Furthermore, modern photocatalytic methods using catalysts like cuprous oxide (Cu₂O) rhombic dodecahedra can drive the oxidative cyclization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org A copper(II) catalyst with air as the oxidant has also been utilized in a one-pot sequence to generate a 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org

Table 1: Comparison of Oxidative Cyclization Methods for 1,2,4-Thiadiazoles

| Method | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|

| Iodine-Mediated Cyclization | Molecular Iodine (I₂) | Metal-free, environmentally benign, applicable to fused systems. | acs.orgorganic-chemistry.org |

| Hypervalent Iodine-Mediated Cyclization | Phenyliodine(III) bis(trifluoroacetate) | Metal-free, rapid reaction times, broad substrate scope. | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Copper(II) triflate / Air | Efficient for forming 3-amino-5-acyl-1,2,4-thiadiazoles. | rsc.org |

| Photocatalytic Cyclization | Cu₂O Rhombic Dodecahedra | Uses light energy, mild room temperature conditions. | rsc.org |

| Electrochemical Cyclization | None (Electro-oxidative) | Catalyst- and oxidant-free, good functional group tolerance. | organic-chemistry.org |

Multicomponent Reaction Strategies for Thiadiazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While less common for the direct synthesis of the 1,2,4-thiadiazole ring compared to its 1,3,4-isomer, the principles have been applied broadly in heterocyclic chemistry. For instance, a one-pot MCR has been developed for synthesizing 1,3,4-thiadiazole-thiazolidine-4-one hybrids from 5-substituted phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, and mercaptoacetic acid. nih.gov In a related field, chemoenzymatic one-pot MCRs have been used to produce thiazole (B1198619) derivatives with high yields under mild conditions, demonstrating the potential for enzymatic catalysis in such complex transformations. nih.gov The development of MCRs for heterocycles is an active area, aiming to create molecular diversity from simple starting materials in a streamlined fashion. acs.org

[3+2]-Cycloaddition Reactions in 1,2,4-Thiadiazole Synthesis

[3+2]-Cycloaddition reactions are a powerful tool for constructing five-membered rings. In the context of 1,2,4-thiadiazole synthesis, this approach involves the reaction of a three-atom component with a two-atom component. Iodine-mediated oxidative cyclization of 2-aminoheteroarenes and isothiocyanates is described as a [3+2] annulation strategy. acs.org This reaction proceeds regiospecifically to form a C-N bond and subsequently an N-S bond, yielding the fused thiadiazole ring system. acs.org The concept is analogous to the well-known 1,3-dipolar cycloadditions used to create other heterocycles like triazoles from azides and alkynes, a reaction often catalyzed by copper(I) in "click chemistry". nih.gov While direct examples for the specific target compound are not detailed, the [3+2] cycloaddition remains a fundamental and viable strategy for building the 1,2,4-thiadiazole core.

Targeted Synthesis of 3-Amino-5-allylthio-1,2,4-thiadiazole and Related Analogs

The synthesis of specifically functionalized 1,2,4-thiadiazoles, such as this compound, often relies on the derivatization of a pre-formed heterocyclic core. This allows for the precise installation of desired substituents at the C3 and C5 positions.

Derivatization from Common Precursors

A highly effective strategy for creating a library of substituted 1,2,4-thiadiazoles begins with a common, poly-halogenated precursor. acs.org For example, 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) serves as a versatile starting material. acs.org The differential reactivity of the halogen atoms allows for selective substitution. This approach has enabled the synthesis of both 3-amino-5-substituted and 5-amino-3-substituted 1,2,4-thiadiazoles. nih.govacs.org

For the synthesis of this compound, a plausible route would involve a precursor such as 3-amino-5-halo-1,2,4-thiadiazole or 3-amino-1,2,4-thiadiazole-5-thiol. The "allylthio" group could be introduced via nucleophilic substitution of the halogen by allylthiolate or by S-alkylation of the thiol group with an allyl halide. The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been achieved by reacting thiosemicarbazide (B42300) with substituted nitrile derivatives, showcasing a method to build the core which can then be further functionalized. researchgate.net

Palladium-Catalyzed Coupling Reactions in 1,2,4-Thiadiazole Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of heterocyclic compounds, including 1,2,4-thiadiazoles. nih.gov The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, has been successfully applied to 3-bromo-5-chloro-1,2,4-thiadiazole to introduce aryl and other substituents. acs.orgresearchgate.net Researchers discovered a preferential coupling at the C5-chloride position, which, after further transformations, provides access to 3-amino-5-substituted-1,2,4-thiadiazole analogs. acs.org

While the Suzuki reaction is well-established for C-C bond formation, other palladium-catalyzed reactions are crucial for creating C-S bonds. The Buchwald-Hartwig amination and its thiol-coupling variants provide a general and efficient method for the cross-coupling of thiols with aryl or heteroaryl halides. organic-chemistry.org A catalyst system of Pd(OAc)₂ with a ferrocene-based phosphine (B1218219) ligand has been shown to be effective for coupling both aliphatic and aromatic thiols with aryl bromides and chlorides. organic-chemistry.org This methodology would be directly applicable for the synthesis of this compound from a 3-amino-5-halo-1,2,4-thiadiazole precursor and allyl mercaptan.

Table 2: Palladium-Catalyzed Reactions for Functionalizing Thiadiazoles

| Reaction Type | Catalyst System (Example) | Bond Formed | Application on Thiadiazole Core | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃ | C-C | Attaching aryl/heteroaryl groups to the thiadiazole ring. | nih.govresearchgate.netmdpi.com |

| Stille Coupling | Pd(PPh₃)₄ | C-C | Coupling with organostannane reagents on dihalogenated 1,2,5-thiadiazoles. | researchgate.net |

| Thiol Cross-Coupling | Pd(OAc)₂ / DiPPF | C-S | Direct introduction of thioether moieties (e.g., allylthio) onto a halo-thiadiazole. | organic-chemistry.org |

| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | C-C | Direct coupling of thiadiazoles with other heterocycles like thiophenes. | nih.govrsc.org |

Green Chemistry Principles in Thiadiazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-thiadiazoles, including precursors to this compound, aims to reduce the environmental impact of chemical manufacturing. Key strategies include the use of environmentally benign solvents, alternative energy sources, and efficient, atom-economical reactions.

Several green approaches have been developed for the synthesis of the 1,2,4-thiadiazole scaffold. mdpi.comnanobioletters.combohrium.com These methods often focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. For instance, the use of water or ethanol (B145695) as a solvent in place of more hazardous organic solvents is a significant step towards a greener process. mdpi.com

Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are two prominent green techniques that can accelerate reaction times and improve yields in the synthesis of thiadiazole derivatives. nanobioletters.com These methods offer an alternative to conventional heating, often leading to cleaner reactions with fewer byproducts.

Catalysis plays a crucial role in green synthetic routes. The use of molecular iodine as a catalyst for oxidative N-S bond formation is an example of a metal-free, environmentally benign approach to constructing the 1,2,4-thiadiazole ring. mdpi.com Hydrogen peroxide has also been employed as a green oxidant for the synthesis of 1,2,4-thiadiazoles from thiourea (B124793) derivatives, with water being the only byproduct. mdpi.com

The following table summarizes various green chemistry approaches applicable to the synthesis of the 1,2,4-thiadiazole core.

| Green Chemistry Approach | Reagents/Conditions | Advantages |

| Alternative Solvents | Water, Ethanol | Reduced toxicity and environmental impact. mdpi.com |

| Alternative Energy | Microwave, Ultrasound | Faster reaction times, improved yields. nanobioletters.com |

| Green Catalysts | Molecular Iodine (I₂) | Metal-free, environmentally benign. mdpi.com |

| Green Oxidants | Hydrogen Peroxide (H₂O₂), Air | Clean byproducts (e.g., water). mdpi.com |

| One-Pot Synthesis | Sequential reactions in a single vessel | Reduced waste and purification steps. mdpi.com |

These principles can be applied to the synthesis of this compound by adapting the reaction conditions for the formation of the precursor, 3-amino-1,2,4-thiadiazole-5-thiol, and its subsequent allylation.

Reaction Pathways and Mechanistic Elucidation of Synthetic Routes

The synthesis of this compound can be conceptually broken down into two main stages: the formation of the 3-amino-1,2,4-thiadiazole-5-thiol precursor and the subsequent S-allylation.

Formation of 3-Amino-1,2,4-thiadiazole-5-thiol

One plausible pathway to 3-amino-1,2,4-thiadiazole-5-thiol involves the oxidative cyclization of a suitable open-chain precursor, such as dithiocarbazic acid derivatives or thiourea analogs. For example, the oxidative cyclization of dithiobiuret (B1223364) under basic conditions has been reported to yield the disulfide dimer of 5-amino-3-mercapto-1,2,4-thiadiazole, suggesting the mercapto-thiadiazole as a key intermediate. clockss.org Theoretical calculations have shown that 5-amino-3-mercapto-1,2,4-thiadiazole is the most stable tautomeric form. clockss.org

The general mechanism for the formation of the 1,2,4-thiadiazole ring from thiourea derivatives often involves an oxidative N-S bond formation. researchgate.net This can be mediated by various oxidizing agents, including halogens or hypervalent iodine compounds. The reaction likely proceeds through the formation of a sulfenyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of a nitrogen atom, followed by elimination to afford the aromatic thiadiazole ring.

S-allylation of 3-Amino-1,2,4-thiadiazole-5-thiol

Once the 3-amino-1,2,4-thiadiazole-5-thiol precursor is obtained, the allylthio group can be introduced via an S-alkylation reaction. This is a standard nucleophilic substitution reaction where the thiol group, typically deprotonated by a base to form the more nucleophilic thiolate, attacks an allyl halide, such as allyl bromide or allyl chloride.

The reaction is generally carried out in a polar solvent in the presence of a base to facilitate the deprotonation of the thiol. The choice of base and solvent can influence the reaction rate and yield. The mechanism involves the attack of the thiolate anion on the electrophilic carbon of the allyl halide, leading to the displacement of the halide and the formation of the C-S bond, resulting in this compound.

The following table outlines a proposed synthetic pathway with key reaction details.

| Step | Reaction | Starting Materials | Reagents | Key Intermediates |

| 1 | Ring Formation | Dithiobiuret or a related thiourea derivative | Oxidizing agent (e.g., H₂O₂, I₂), Base | 3-Amino-1,2,4-thiadiazole-5-thiol |

| 2 | S-allylation | 3-Amino-1,2,4-thiadiazole-5-thiol | Allyl halide (e.g., Allyl bromide), Base (e.g., K₂CO₃, NaH) | Thiolate anion |

The regioselectivity of the alkylation is generally high for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen atoms or the exocyclic amino group, especially under basic conditions.

Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Allylthio 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the molecular structure of 3-Amino-5-allylthio-1,2,4-thiadiazole. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the amino and allylthio groups. The protons of the amino (-NH₂) group would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The allyl group would exhibit a more complex pattern: a doublet of triplets for the methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-), a multiplet for the vinyl proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), showing both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be crucial for confirming the thiadiazole ring structure and the presence of the allylthio substituent. Two distinct signals are anticipated for the C3 and C5 carbons of the 1,2,4-thiadiazole (B1232254) ring. Based on data from related 3-amino-5-substituted-1,2,4-thiadiazoles, the C3 carbon, attached to the amino group, and the C5 carbon, attached to the sulfur of the allylthio group, are expected to resonate at approximately 177-180 ppm and 166-168 ppm, respectively. orientjchem.org The carbons of the allyl group would appear in the aliphatic and vinylic regions of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C3-NH₂ | Broad singlet | - |

| -S-CH₂- | Doublet of triplets | ~35-40 |

| -CH= | Multiplet | ~130-135 |

| =CH₂ | Two distinct multiplets | ~115-120 |

| C3 | - | ~177-180 |

| C5 | - | ~166-168 |

Note: The chemical shifts are estimated based on typical values for similar functional groups and related heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amino group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is anticipated around 1600-1650 cm⁻¹. researchgate.net The C-S stretching vibrations would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The allyl group would contribute to the spectrum with C-H stretching vibrations just above 3000 cm⁻¹ for the sp² carbons and just below 3000 cm⁻¹ for the sp³ carbon, as well as a C=C stretching band around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-S and C-S bonds often give rise to strong Raman signals, which could be useful for characterizing the thiadiazole ring and the thioether linkage. The symmetric vibrations of the molecule would be particularly prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| -NH₂ | N-H stretching | 3300-3500 |

| 1,2,4-Thiadiazole ring | C=N stretching | 1600-1650 |

| Allyl group | C=C stretching | ~1640 |

| Allyl group | =C-H stretching | >3000 |

| Allyl group | -C-H stretching | <3000 |

| Thioether | C-S stretching | 600-800 |

| Thiadiazole ring | Ring vibrations | Fingerprint region |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular formula (C₅H₇N₃S₂).

The fragmentation of 1,2,4-thiadiazole derivatives often involves cleavage of the substituents and rupture of the heterocyclic ring. The allylthio group is expected to be a primary site of fragmentation, with a likely loss of the allyl radical (C₃H₅) leading to a significant fragment ion. Further fragmentation could involve the loss of small molecules such as HCN, N₂, or CS₂ from the thiadiazole ring, providing valuable structural clues. High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of the parent ion and its fragments, further confirming the structure. In studies of related 3-amino-5-arylimino-1,2,4-thiadiazoles, the protonated molecular ion [M+H]⁺ was observed. orientjchem.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound has been reported, analysis of related thiadiazole structures reveals key features.

For instance, the crystal structures of other 1,2,4-thiadiazole derivatives show a planar heterocyclic ring. encyclopedia.pub It is expected that the thiadiazole ring in the title compound would also be essentially planar. The bond lengths within the ring would reflect the contributions of different resonance structures. The amino group would likely be coplanar with the thiadiazole ring to maximize electronic delocalization. The geometry around the sulfur atom of the allylthio group would be bent, and the conformation of the allyl chain would be a key structural feature. Intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the thiadiazole ring would be expected to play a significant role in the crystal packing.

Conformational Analysis and Stereochemical Characterization

The conformational flexibility of this compound primarily resides in the rotation around the C5-S and S-C(allyl) bonds. The orientation of the allyl group relative to the thiadiazole ring can be investigated using computational modeling and, where applicable, through-space interactions observed in NMR (e.g., NOE experiments).

Computational studies on similar sulfur-containing heterocycles have shown that the presence of the sulfur atom can significantly influence the conformational preferences of adjacent groups. The stereochemistry of the molecule is achiral unless chiral centers are introduced. The planarity of the thiadiazole ring and the potential for restricted rotation around the C-S bond could, in principle, lead to atropisomerism in more sterically hindered derivatives, though this is unlikely in the title compound.

Computational and Theoretical Investigations of 3 Amino 5 Allylthio 1,2,4 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about orbital energies, charge distributions, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules. irjweb.com It has proven to be a valuable tool for studying thiadiazole derivatives. sapub.orgnih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) or aug-cc-pVTZ are commonly employed to optimize molecular geometries and calculate electronic properties. irjweb.comresearchgate.net

These calculations provide precise predictions of bond lengths and angles within the thiadiazole ring and its substituents. The analysis of these geometric parameters is crucial for understanding the molecule's stability and conformation. Furthermore, DFT is used to determine the distribution of electron density through methods like Mulliken population analysis, which calculates partial atomic charges. researchgate.net These charges indicate the electrophilic and nucleophilic sites within the molecule, offering insights into its reactive behavior. For instance, calculations on related thiadiazole structures reveal the distribution of charges on the sulfur and nitrogen heteroatoms, identifying them as key reactive centers. jchemlett.com

Table 1: Representative Calculated Structural Parameters for a 1,2,4-Thiadiazole (B1232254) Ring (Note: Data is representative of the 1,2,4-thiadiazole class, as specific values for 3-Amino-5-allylthio-1,2,4-thiadiazole are not available in the cited literature.)

| Parameter | Description | Typical Calculated Value (Å) |

| C-S Bond | Bond length between Carbon and Sulfur in the ring | ~1.70 - 1.75 |

| N-S Bond | Bond length between Nitrogen and Sulfur in the ring | ~1.64 - 1.68 nist.gov |

| C=N Bond | Double bond length between Carbon and Nitrogen | ~1.30 - 1.35 |

| C-N Bond | Single bond length between Carbon and Nitrogen | ~1.37 - 1.40 irjweb.com |

| N-N Bond | Not applicable in the 1,2,4-thiadiazole isomer | N/A |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For thiadiazole derivatives, DFT calculations show that the HOMO is often localized on the electron-rich sulfur and nitrogen atoms, while the LUMO is distributed across the carbon atoms of the heterocyclic ring. repositorioinstitucional.mx This distribution confirms that the heteroatoms are the primary sites for electrophilic attack, while the ring carbons are susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications (Note: Values are illustrative for thiadiazole derivatives to demonstrate the concept.)

| Parameter | Definition | Representative Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 irjweb.com | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 irjweb.com | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.48 irjweb.com | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

The 1,2,4-thiadiazole ring is an aromatic system, and its stability is enhanced by the delocalization of π-electrons. The degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. Another common metric is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to probe aromatic character.

Studies comparing different five-membered heterocyclic rings have shown that the 1,3,4-thiadiazole (B1197879) ring possesses a higher degree of aromaticity than the corresponding 1,3,4-oxadiazole (B1194373) ring. acs.org This increased aromaticity is attributed to the properties of the sulfur atom, which contributes to more effective electron delocalization. This enhanced stability is reflected in a higher aromatic stabilization energy (ASE). acs.org Furthermore, theoretical studies on the formation of 1,2,4-thiadiazoles through cycloaddition reactions note that the process is highly exothermic, which is a direct result of the significant resonance stabilizing energy released upon forming the aromatic ring. academie-sciences.fr

Table 3: Comparative Aromaticity of Heterocyclic Rings

| Compound | Aromaticity Index | Value | Reference |

| 1,3,4-Thiadiazole | Aromatic Stabilization Energy (kcal/mol) | 13.69 | acs.org |

| 1,3,4-Oxadiazole | Aromatic Stabilization Energy (kcal/mol) | 7.78 | acs.org |

| 1,3,4-Thiadiazole | HOMA Index | Higher than Oxadiazole | researchgate.netacs.org |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a system containing multiple molecules over time. This approach is particularly useful for investigating intermolecular interactions, such as how a molecule might interact with a metal surface or how molecules arrange themselves in a condensed phase.

The interaction of thiadiazole derivatives with metal surfaces is a topic of significant interest, particularly in the field of corrosion inhibition. MD simulations are employed to model the adsorption of these molecules onto surfaces like iron, specifically the stable Fe(110) facet. jchemlett.commdpi.com These simulations reveal the preferred orientation and interaction energy of the molecule on the surface.

Studies on related thiadiazole compounds show that they tend to adsorb in a flat or parallel orientation on the Fe(110) surface, which maximizes the contact between the molecule's π-system and the metal. mdpi.com The adsorption can occur through two primary mechanisms: physisorption, which involves weaker van der Waals forces, and chemisorption, which involves the formation of stronger coordinate bonds between the molecule's heteroatoms (sulfur and nitrogen) and the iron atoms on the surface. jchemlett.commdpi.com The strength of this interaction is quantified by the adsorption energy, with more negative values indicating a stronger and more stable adsorption. jchemlett.com

Table 4: Calculated Adsorption and Binding Energies for Thiadiazole Derivatives on Fe(110) Surface (Source: Data from a molecular dynamics study on 1,3,4-thiadiazole derivatives.) jchemlett.com

| Inhibitor Molecule | Adsorption Energy (kcal/mol) | Binding Energy (kcal/mol) |

| AMPT | -97.98 | 97.98 |

| APT | -89.95 | 89.95 |

| ACPT | -97.14 | 97.14 |

In the solid state, the crystal packing and macroscopic properties of 1,2,4-thiadiazole derivatives are governed by a network of noncovalent interactions. These weak interactions, while individually small, collectively determine the supramolecular architecture. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions.

Common noncovalent interactions observed in the crystal structures of thiadiazole-containing compounds include:

Hydrogen Bonds: Classical N-H···N or weaker C-H···N and C-H···S interactions are frequently observed.

π-π Stacking: The aromatic thiadiazole rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Halogen Bonds: If halogen substituents are present, they can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like nitrogen.

Chalcogen Bonds: The sulfur atom in the thiadiazole ring can participate in directional interactions with nucleophiles.

These varied interactions play a crucial role in the molecular recognition and self-assembly processes of these compounds. nih.gov

Table 5: Common Noncovalent Interactions in Thiadiazole Crystal Structures

| Interaction Type | Description |

| N-H···N/S Hydrogen Bond | A relatively strong hydrogen bond involving an amine proton and a nitrogen or sulfur acceptor. |

| C-H···N/π Hydrogen Bond | Weaker hydrogen bonds where a C-H group acts as the donor to a nitrogen atom or a π-system. |

| π-π Stacking | Face-to-face or offset stacking of aromatic thiadiazole rings. |

| Halogen Bond (C-X···N/S) | A directional interaction between a halogen atom (X) and a nucleophilic site. |

| Chalcogen Bond (C-S···N/π) | A directional interaction involving the sulfur atom of the thiadiazole ring. |

Pharmacological and Biological Activities of 3 Amino 5 Allylthio 1,2,4 Thiadiazole and Its Analogs

Comprehensive Structure-Activity Relationship (SAR) Studies for 1,2,4-Thiadiazole (B1232254) Derivatives

Structure-activity relationship (SAR) studies on 1,2,4-thiadiazole derivatives have revealed key structural features that govern their biological activities. The nature and position of substituents on the thiadiazole ring play a crucial role in determining the potency and selectivity of these compounds for various biological targets.

For instance, in the context of adenosine (B11128) A3 receptor antagonists, substitutions at the 3 and 5 positions of the 1,2,4-thiadiazole ring are critical. The introduction of a 4-methoxyphenyl (B3050149) group at the 3-position and an acetamido group at the 5-position has been shown to significantly increase binding affinity and selectivity for human adenosine A3 receptors. This highlights the importance of both electronic and steric factors of the substituents in dictating the interaction with the receptor's binding pocket.

Furthermore, the exploration of different substitution patterns has been instrumental in modulating the activity of 1,2,4-thiadiazole derivatives as kinase inhibitors. For example, the replacement of a central thiazole (B1198619) ring with a 1,2,4-thiadiazole ring can shift the inhibitory activity of a compound towards specific kinases, demonstrating the profound impact of the core heterocyclic structure on biological targeting.

Antimicrobial Research and Efficacy

Derivatives of the 1,2,4-thiadiazole core have demonstrated notable antimicrobial properties, with various analogs exhibiting activity against a spectrum of bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have reported the synthesis and evaluation of 1,2,4-thiadiazole derivatives for their antibacterial activity. While specific data for 3-Amino-5-allylthio-1,2,4-thiadiazole is not available, research on related compounds offers valuable insights. For example, a series of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives were tested for their in vitro antimicrobial activity, with some compounds showing moderate activity against Escherichia coli and Salmonella typhi. neliti.com Another study on 1,3,4-thiadiazole (B1197879) derivatives revealed good activity against Bacillus anthracis and Bacillus cereus. neliti.com The antibacterial activity of these compounds is often influenced by the nature of the substituents on the thiadiazole ring.

| Compound/Analog | Gram-Positive Strain | Gram-Negative Strain | Activity | Reference |

| 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | - | Escherichia coli, Salmonella typhi | Moderate | neliti.com |

| 1,3,4-Thiadiazole derivatives | Bacillus anthracis, Bacillus cereus | - | Good | neliti.com |

| Substituted thiadiazole derivatives | Staphylococcus aureus | Escherichia coli | Significant | neliti.com |

| 2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b] japtronline.commdpi.comrsc.orgthiadiazoles | Good activity | Almost inactive | - | nih.gov |

Antifungal Activity and Fungal Strain Susceptibility

The antifungal potential of thiadiazole derivatives has been a subject of significant investigation. Various analogs have shown efficacy against different fungal strains. For instance, certain 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives displayed moderate to good antifungal activity against Candida albicans, Aspergillus niger, and Penicillium species. neliti.com The antifungal activity of thio-ether derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole was found to be dependent on the substitution at the mercapto group, with many compounds showing moderate to good activity against C. albicans. neliti.com

| Compound/Analog | Fungal Strain | Activity | Reference |

| 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | Aspergillus niger, Penicillium species, Candida albicans | Moderate | neliti.com |

| Thio-ether derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole | Candida albicans | Moderate to Good | neliti.com |

| Metal complexes of 1,3,4-thiadiazole derivatives | Candida albicans | Effective | rdd.edu.iq |

| 1,3,4-Thiadiazole derivatives | Candida albicans | Significant | wjpmr.com |

Antiviral Properties and Target Inhibition Mechanisms

The antiviral potential of thiadiazole derivatives has been explored against various viruses. While specific data on this compound is scarce, studies on related structures, particularly 1,3,4-thiadiazole derivatives, have shown promising results. These compounds have been investigated for their activity against viruses such as the Tobacco Mosaic Virus (TMV), with some derivatives exhibiting excellent protective activity. mdpi.com For instance, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized, and some compounds displayed superior protective activity against TMV compared to the commercial agent ningnanmycin. mdpi.com The mechanism of action for some of these derivatives involves inducing a defensive barrier in the host plant to prevent viral infection. mdpi.com Furthermore, some 1,3,4-thiadiazole derivatives have shown activity against the Dengue virus and West Nile virus. arkat-usa.org

Anticancer and Antitumor Investigations

The 1,2,4-thiadiazole scaffold has been a fertile ground for the development of novel anticancer agents, with numerous derivatives demonstrating significant antiproliferative effects in vitro.

In Vitro Antiproliferative Mechanisms and Cell Line Specificity

A variety of 1,2,4-thiadiazole and its isomeric 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. The antiproliferative activity of these compounds is highly dependent on the substitution pattern on the thiadiazole ring. For example, a series of new 1,3,4-thiadiazoles were synthesized and showed significant antiproliferative activity against a panel of four cancer cell lines, with some derivatives being selective towards cancer cells over normal cells. rsc.org Certain 1,3,4-thiadiazole derivatives have demonstrated potent growth inhibitory activity against breast cancer MCF-7 cells, inducing cell cycle arrest at the G2/M phase. mdpi.com Another study reported that new 5-aryl-1,3,4-thiadiazole-based compounds displayed notable cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

| New 1,3,4-thiadiazole derivatives | MCF-7, HepG2, HCT-116, A549 | Significant antiproliferative activity | rsc.org |

| 1,3,4-Thiadiazole derivative (II) | MCF-7 | 0.28 µg/mL | mdpi.com |

| 5-Aryl-1,3,4-thiadiazole derivatives (4e, 4i) | MCF-7, HepG2 | High activity | mdpi.com |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7, A549, SKOV-3 | IC50 in the range of 3.26–15.7 µM (MCF-7) | nih.gov |

| Pyridine derivatives of 1,3,4-thiadiazole | HCT-116, Hep-G2 | IC50 2.03–37.56 μM | nih.gov |

Molecular Target Identification and Ligand-Receptor Interactions

The anticancer activity of thiadiazole derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. While specific data on this compound is limited, studies on analogous compounds provide insights into potential mechanisms. For instance, certain 1,3,4-thiadiazole derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication. nih.gov Other thiadiazole analogs act as inhibitors of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in cancer cells. nih.gov

The interaction of thiadiazole derivatives with their molecular targets is influenced by their structural features. The mesoionic nature of the thiadiazole ring facilitates its ability to cross biological membranes and interact with target proteins. nih.gov The presence of different substituents on the thiadiazole core can significantly alter the potency and selectivity of these compounds. For example, the substitution pattern on the phenyl ring of 2-phenylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives has been shown to influence their cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Examples of Molecular Targets of Thiadiazole Analogs in Cancer

| Compound Class | Molecular Target | Observed Effect |

|---|---|---|

| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | Decreased viability of breast cancer cells. nih.gov |

| 1,3,4-thiadiazole hybrids | EGFR, HER-2 | Inhibition of phosphorylation, leading to reduced cancer cell proliferation. nih.gov |

| 5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Unknown | Decreased viability of various cancer cell lines. nih.gov |

Hybridization Strategies for Enhanced Anticancer Potency

A promising approach to enhance the anticancer efficacy of thiadiazole derivatives is through molecular hybridization. This strategy involves combining the thiadiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or improved biological activities. nih.gov This can lead to overcoming drug resistance mechanisms and reducing side effects. nih.gov

Several studies have explored the synthesis and anticancer evaluation of thiadiazole hybrids. For example, hybrids of 1,3,4-thiadiazole and quinolone have been synthesized and shown to possess antiproliferative activity against human cancer cell lines. nih.gov Similarly, the combination of the 1,3,4-thiadiazole scaffold with an indole (B1671886) moiety has resulted in derivatives with potent anticancer properties. nih.gov The rationale behind this approach is that the resulting hybrid molecule may interact with multiple targets or exhibit an enhanced affinity for a specific target.

Table 2: Hybridization Strategies for Thiadiazole-Based Anticancer Agents

| Hybrid Moiety | Rationale | Example |

|---|---|---|

| Quinolone | Combine the anticancer properties of both pharmacophores. | Ciprofloxacin-based 1,3,4-thiadiazoles. nih.gov |

| Indole | Create synergistic anticancer effects. | 3-(Imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indole analogues. nih.gov |

| Chalcone (B49325) | Integrate the biological activities of both scaffolds. | Hybrids of 1,3,4-thiadiazole and chalcone containing a phenolic moiety. nih.gov |

Central Nervous System Activities

Thiadiazole derivatives have shown promise in the modulation of central nervous system (CNS) activities, including anticonvulsant and neuroprotective effects. nih.govnih.gov

Anticonvulsant Efficacy and Mechanisms of Action (e.g., GABAergic Pathways)

Several studies have reported the anticonvulsant activity of various thiadiazole derivatives. nih.gov For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles were found to be active in the maximal electroshock-induced seizure (MES) and subcutaneous-pentylenetetrazole (ScPTZ) induced seizure models in mice. nih.gov The anticonvulsant activity of these compounds is often linked to their interaction with GABAergic pathways. The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its enhancement can lead to a reduction in neuronal excitability. Some thiadiazole derivatives are thought to exert their anticonvulsant effects by modulating GABA_A receptors. nih.govfrontiersin.org It has been proposed that the lipophilic nature of the thiadiazole ring contributes to this activity. nih.gov

Anti-Alzheimer's Disease Research and Neurodegenerative Modulation

The potential of thiadiazole derivatives in the context of Alzheimer's disease and other neurodegenerative disorders is an active area of research. isres.orgnih.gov One of the key strategies in Alzheimer's drug development is the inhibition of cholinesterases (ChE), enzymes that break down the neurotransmitter acetylcholine. Several thiazole and thiadiazole-based compounds have demonstrated inhibitory effects on ChE. nih.gov For example, certain 1,3,4-thiadiazole derivatives have shown remarkable anticholinesterase activity, with some compounds being more potent than the reference drug donepezil. tbzmed.ac.ir

Furthermore, some thiadiazole derivatives exhibit neuroprotective properties. For example, novel 1,2,4-thiadiazole derivatives have been synthesized and identified as potent neuroprotectors that can inhibit glutamate-stimulated Ca2+ uptake. nih.govresearchgate.net Another study showed that a 1,3,4-thiadiazole derivative, 4BrABT, exhibited protective action in neuronal cultures exposed to neurotoxic conditions. nih.gov This suggests that thiadiazole compounds may have therapeutic potential in mitigating neuronal damage associated with neurodegenerative diseases. Some thiazolyl-thiadiazole compounds have also been identified as potent multi-target-directed β-secretase inhibitors with anti-inflammatory properties. nih.gov

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic activities. nih.govresearchgate.net Several synthesized series of 1,3,4-thiadiazole derivatives have demonstrated significant analgesic and anti-inflammatory effects in various animal models. For example, N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides showed good antalgic action in the acetic acid writhing test and fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov Similarly, Schiff bases of 1,3,4-thiadiazole derivatives have been evaluated for their analgesic and anti-inflammatory activities. sphinxsai.com The mechanism of action for these properties is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Thiadiazole Derivatives

| Compound Class | Test Model | Observed Activity |

|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test, Carrageenan rat paw edema test | Good analgesic and fair anti-inflammatory activity. nih.gov |

| Schiff bases of 1,3,4-thiadiazoles | Not specified | Analgesic and anti-inflammatory activity. sphinxsai.com |

| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives | Carrageenan-induced rat paw edema | Some compounds showed better anti-inflammatory activity than diclofenac. nih.gov |

| 5-amino-3-phenyl-1,3,5-thiadiazine-2-thione | Hot plate, writhing, and paw edema models | Dose-dependent antinociceptive and anti-inflammatory properties. researchgate.net |

Other Therapeutic Potentials and Biological Systems

The versatile scaffold of thiadiazole has led to the exploration of its derivatives for a wide range of other therapeutic applications. isres.orgmdpi.comresearchgate.net These include antimicrobial, antiviral, diuretic, and antidiabetic activities. mdpi.comnih.govnih.gov The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, is a common structural feature in many biologically active compounds. nih.govdovepress.com

For instance, numerous 2-amino-1,3,4-thiadiazole derivatives have been reported to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. nih.gov Some have even shown better activity than standard drugs. dovepress.com The antiviral potential of these compounds has also been investigated, with some derivatives showing activity against viruses like HIV. nih.gov

Furthermore, certain 1,3,4-thiadiazole derivatives have been evaluated for their diuretic properties, with some compounds containing amine groups showing high potency. mdpi.com In the realm of metabolic disorders, derivatives of the triazinoindole containing a thiadiazole ring have been assessed for their anti-diabetic effects. mdpi.com The diverse biological activities of thiadiazole derivatives highlight the importance of this heterocyclic system in medicinal chemistry and drug discovery.

Antihypertensive Activity

Derivatives of the thiadiazole nucleus have been investigated for their potential to lower blood pressure. Research has shown that certain 1,3,4-thiadiazole analogs exhibit significant antihypertensive effects.

Studies on a series of 2-aryl-5-guanidino-1,3,4-thiadiazoles and related analogs found that they could lower blood pressure in hypertensive rats. nih.gov The mechanism for this action is believed to be a direct relaxant effect on vascular smooth muscle. nih.gov Optimum activity in this series was observed when the aryl group was a 2-methylphenyl ring. nih.gov While modifications to the guanidine (B92328) group did not enhance antihypertensive activity, certain N-substituted derivatives demonstrated comparable activity to the parent unsubstituted guanidine compound. nih.gov

Another series of 2-arylamino-1,3,4-thiadiazole derivatives also showed antihypertensive activity when tested in spontaneously hypertensive rats. nih.gov However, the potency of the tested compounds did not exceed that of the reference substance, guanabenz. nih.gov The 1,2,4-thiadiazole scaffold is also recognized for its potential in developing antihypertensive agents. nih.gov

Table 1: Antihypertensive Activity of Selected 1,3,4-Thiadiazole Analogs

This table is interactive. You can sort and filter the data.

| Compound Name | Structure | Key Findings |

|---|---|---|

| 2-(2-Methylphenyl)-5-guanidino-1,3,4-thiadiazole | Aryl-guanidino-thiadiazole | Exhibited optimal activity among unsubstituted guanidines in lowering blood pressure in hypertensive rats. nih.gov |

| N-n-Butyl-N'-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine | N-substituted guanidine | Showed comparable activity to the unsubstituted parent compound. nih.gov |

| N-(2-Methoxyethyl)-N'-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine | N-substituted guanidine | Demonstrated comparable activity to the unsubstituted parent compound. nih.gov |

Antidiabetic and Metabolic Syndrome Research

Thiadiazole derivatives have emerged as promising candidates in the search for new antidiabetic treatments. Their activity is often linked to the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and evaluated for α-glucosidase inhibition. nih.gov Several of these compounds displayed remarkable inhibitory profiles, with some analogues showing significantly greater potency than the standard drug, acarbose. nih.govmdpi.com For instance, certain derivatives exhibited IC₅₀ values as low as 1.10 ± 0.10 μM against the α-glucosidase enzyme, compared to an IC₅₀ of 11.50 ± 0.30 μM for acarbose. nih.gov The potent activity of these compounds suggests that the 1,3,4-thiadiazole scaffold is a valuable template for designing effective α-glucosidase inhibitors. nih.govmdpi.com

Further research into 1,3,4-thiadiazole derivatives based on 3-aminopyridin-2(1H)-ones also revealed significant inhibitory activity against α-glucosidase, with some compounds showing inhibition up to 95.0%, nearly double that of acarbose. mdpi.com The structural features, such as the presence of specific acidic linkers, were found to influence the binding affinity and inhibitory potential of these molecules. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Analogs

This table is interactive. You can sort and filter the data.

| Compound Class | Most Potent Analog IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-bearing Schiff bases | 1.10 ± 0.10 | 11.50 ± 0.30 | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff bases | 1.30 ± 0.10 | 11.50 ± 0.30 | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff bases | 2.20 ± 0.10 | 11.50 ± 0.30 | nih.gov |

Antitubercular Efficacy

The rise of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and thiadiazole derivatives have shown considerable promise in this area. cbijournal.comlongdom.org The 1,3,4-thiadiazole nucleus, in particular, is a common scaffold in the design of novel antitubercular compounds. longdom.org

Various studies have reported the in vitro activity of thiadiazole analogs against Mycobacterium tuberculosis. For example, a series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas was evaluated, with the derivative having a cyclohexyl group showing the best inhibitory activity (67%) against the H₃₇Rv strain. nih.gov In another study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated 69% inhibition. cbijournal.com

Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have also been synthesized and tested for antimycobacterial activity. researchgate.net Compounds substituted with electron-withdrawing groups like fluorine and nitro showed superior activity compared to the standard drug pyrazinamide. researchgate.net The lipophilicity of thiadiazole derivatives is thought to facilitate their passage through the complex bacterial membrane of M. tuberculosis. longdom.org

Table 3: Antitubercular Activity of Selected Thiadiazole Analogs against M. tuberculosis

Applications of 3 Amino 5 Allylthio 1,2,4 Thiadiazole in Materials Science and Industrial Sectors

Corrosion Inhibition Mechanisms and Performance Enhancement

The presence of nitrogen, sulfur, and a π-electron system in the 1,2,4-thiadiazole (B1232254) ring suggests that 3-Amino-5-allylthio-1,2,4-thiadiazole could be an effective corrosion inhibitor. Organic compounds with such features are known to protect metals from corrosion by adsorbing onto the metal surface and forming a protective barrier.

Surface Adsorption Characteristics and Protective Layer Formation

While direct studies on this compound are limited, research on analogous compounds such as 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT) provides significant insights into the probable mechanisms. mocedes.org These molecules typically adsorb onto the metal surface through a combination of physisorption and chemisorption. mocedes.org The heteroatoms (nitrogen and sulfur) in the thiadiazole ring can donate lone-pair electrons to the vacant d-orbitals of the metal, leading to the formation of coordinate bonds (chemisorption). mocedes.orgmdpi.com Additionally, the aromatic ring can interact with the metal surface through π-electron stacking.

This adsorption process results in the formation of a protective film that isolates the metal from the corrosive environment. The allylthio group in this compound could further enhance this protective layer. The sulfur atom in the allylthio group provides an additional site for adsorption, while the allyl group itself may contribute to the hydrophobicity of the protective film, repelling water and corrosive species.

Studies on similar thiadiazole derivatives have demonstrated significant corrosion inhibition efficiencies. For instance, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) showed an inhibition efficiency of 94.6% for mild steel in a 1.0 M HCl solution at a concentration of 0.5 mM. nih.gov Similarly, 5-amino-1,3,4-thiadiazole-2-thiol exhibited a high inhibition efficiency of 94.28% for aluminum in 1 M HCl at a concentration of 2.0 mM. mocedes.org

Table 1: Corrosion Inhibition Performance of Thiadiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1.0 M HCl | 0.5 mM | 94.6 | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Aluminum | 1 M HCl | 2.0 mM | 94.28 | mocedes.org |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Not specified | Not specified | mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the potential performance of the thiadiazole scaffold in corrosion inhibition.

Synergistic Effects with Other Inhibitors

The performance of corrosion inhibitors can often be enhanced through synergistic effects when combined with other substances. While no specific studies on the synergistic effects of this compound have been identified, research on the closely related compound 3-Amino-1,2,4-triazole-5-thiol (ATAT) demonstrates this principle. A study on the corrosion inhibition of AA2024-T3 aluminum alloy showed a significant synergistic effect when ATAT was combined with cerium chloride. researchgate.net The combination of these inhibitors led to improved corrosion inhibition by increasing the charge transfer resistance at the metal-solution interface. researchgate.net This suggests that this compound could potentially be used in combination with other inhibitors, such as inorganic salts or other organic molecules, to achieve enhanced protection against corrosion.

Advanced Materials Development Based on 1,2,4-Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring is not only a key component for corrosion inhibitors but also serves as a building block for various advanced materials due to its electronic and photophysical properties.

Chemical Sensors and Biosensors Design

The ability of the thiadiazole moiety to interact with various ions and molecules makes it a promising candidate for the development of chemical sensors and biosensors. The nitrogen and sulfur atoms can act as binding sites for specific analytes. Although research specifically on this compound as a sensor is not available, a study on a mercapto thiadiazole-based sensor demonstrated colorimetric specific selectivity for the acetate (B1210297) anion in an aqueous solution. This indicates the potential for designing sensors based on the thiadiazole scaffold for environmental and biological monitoring.

Polymeric Materials Integration

The incorporation of functional molecules like this compound into polymer matrices can lead to the development of materials with enhanced properties. For example, the immobilization of 5-amino-1,3,4-thiadiazole-thiol onto a silica (B1680970) gel surface has been successfully demonstrated. colab.ws This process, which can be carried out through both homogeneous and heterogeneous routes, results in a material with accessible functional groups (amine and sulfur groups) that can complex with both soft and hard acids. colab.ws This suggests that this compound could be similarly integrated into various polymer backbones to create functional polymers with applications in areas such as catalysis, environmental remediation, or as active packaging materials with antimicrobial or antioxidant properties.

Agricultural Science Applications

The thiadiazole heterocyclic ring is a well-known pharmacophore in the development of biologically active molecules for agriculture. Different isomers, such as 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole, have been extensively synthesized and screened for a range of activities. These investigations have established the potential of the thiadiazole scaffold in creating novel pesticides and plant health-promoting agents. However, the specific contributions and potential applications of the allylthio and amino substitutions at the 3 and 5 positions of the 1,2,4-thiadiazole ring, as present in this compound, remain largely undocumented in the available research.

Plant Activators and Systemic Acquired Resistance Inducers

The potential for this compound to act as a plant activator or an inducer of systemic acquired resistance (SAR) has not been specifically documented in the available scientific literature.

The induction of SAR is a known mechanism of action for some heterocyclic compounds, including certain thiadiazole derivatives. For example, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH) is a well-known commercialized SAR inducer. Research has also been conducted on other thiadiazole compounds for their ability to elicit a defense response in plants. These compounds can trigger the plant's natural defense mechanisms, leading to broad-spectrum disease resistance. The general potential of thiadiazole derivatives as stimulants for acquired systemic immunity has been noted. Nevertheless, specific studies confirming such activity for this compound are absent from the current body of scientific and patent literature.

Future Research Directions and Translational Perspectives for 3 Amino 5 Allylthio 1,2,4 Thiadiazole

Design and Synthesis of Next-Generation Derivatives with Tuned Bioactivity

The 1,2,4-thiadiazole (B1232254) ring is a key pharmacophore that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netrsc.org Future research will focus on the rational design and synthesis of novel derivatives of 3-Amino-5-allylthio-1,2,4-thiadiazole to enhance its therapeutic potential. This can be achieved by modifying the amino and allylthio groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Strategic modifications could include the introduction of various functional groups to the amino moiety or alterations to the allylthio side chain. For instance, creating amide or sulfonamide derivatives from the amino group could lead to compounds with enhanced interactions with biological targets. rsc.org Similarly, bioisosteric replacement of the allylthio group with other substituents could fine-tune the electronic and steric properties of the molecule, potentially leading to improved efficacy and selectivity. The synthesis of these new derivatives can be achieved through established synthetic methodologies for 1,2,4-thiadiazoles, which often involve the cyclization of amidines with sulfur-containing reagents. organic-chemistry.org

Table 1: Potential Modifications for Next-Generation Derivatives

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| Amino Group | Acyl, Aryl, Heteroaryl | Enhanced receptor binding, altered solubility |

| Allylthio Group | Alkyl, Arylthio, Halogens | Improved metabolic stability, modified lipophilicity |

Advanced Computational Modeling for Rational Drug Design and Materials Discovery

Computational modeling plays a crucial role in modern drug discovery and materials science by enabling the prediction of molecular properties and interactions, thus guiding the design of new compounds with desired activities. asianpubs.org For this compound, advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to accelerate the development of next-generation derivatives. researchgate.net

QSAR models can establish a mathematical relationship between the structural features of a series of thiadiazole derivatives and their biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds. asianpubs.org Molecular docking simulations can provide insights into the binding modes of these derivatives with specific biological targets, such as enzymes or receptors, helping to rationalize their mechanism of action and guide the design of more potent and selective inhibitors. researchgate.netnih.gov These computational approaches, when used in conjunction with experimental studies, can significantly reduce the time and cost associated with the discovery of new drugs and materials.

Integration with Nanotechnology for Targeted Delivery and Enhanced Performance

The integration of this compound and its derivatives with nanotechnology offers exciting opportunities to overcome challenges such as poor solubility, lack of target specificity, and systemic toxicity. Nanoparticles, including nano-fertilizers and nano-pesticides, have shown significant benefits in targeted delivery. researchgate.net Encapsulating the thiadiazole compound within nanocarriers like liposomes, micelles, or polymeric nanoparticles can improve its bioavailability and enable targeted delivery to specific cells or tissues, thereby enhancing its therapeutic efficacy while minimizing off-target effects.

Furthermore, the development of nano-fungicides based on thiadiazole derivatives has shown promise, with nano-thiadiazole derivatives exhibiting significantly greater fungicidal efficacy compared to their conventional counterparts. researchgate.net The synthesis of nanocomposites incorporating thiadiazole polymers with materials like silica (B1680970) can also lead to new materials with improved physical and chemical properties for a variety of applications. scispace.com

Table 2: Nanotechnology-Based Approaches for Thiadiazole Derivatives

| Nanocarrier | Potential Application | Advantages |

|---|---|---|

| Liposomes | Targeted drug delivery in cancer therapy | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs |

| Polymeric Nanoparticles | Controlled release of antimicrobial agents | Biodegradable, tunable release kinetics |

Exploration of Novel Biological Targets and Mechanisms of Action

While thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. researchgate.netnih.gov Future research should focus on identifying and validating novel biological targets for this compound and its derivatives.

One known mechanism of action for some 1,2,4-thiadiazoles involves the targeting of cysteine residues in proteins. The cysteine thiol can react with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the enzyme. researchgate.net This suggests that this compound could be a potential inhibitor of cysteine-dependent enzymes, which are involved in various diseases, including cancer and parasitic infections. researchgate.netsci-hub.st Further studies, including proteomics and biochemical assays, are needed to identify specific protein targets and unravel the detailed molecular mechanisms underlying the observed bioactivities.

Sustainable Synthesis and Environmental Considerations in Long-Term Research

As the development of this compound and its derivatives progresses, it is crucial to consider the long-term environmental impact and to adopt sustainable synthetic practices. Green chemistry principles should be integrated into the synthesis of these compounds to minimize the use and generation of hazardous substances. nanobioletters.comresearchgate.net

This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalytic methods that reduce waste and improve atom economy. bohrium.com Microwave-assisted and ultrasound-mediated synthesis are examples of green chemistry techniques that can lead to shorter reaction times and higher yields of thiadiazole derivatives. nanobioletters.comresearchgate.net Furthermore, understanding the biodegradability and potential environmental fate of these compounds is essential to ensure their long-term sustainability and to mitigate any potential ecological risks. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-5-allylthio-1,2,4-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach for synthesizing amino-thiadiazole derivatives involves reacting isothiocyanates with amidines under oxidative conditions, often in ethanol or methanol solvents. For example, 3-Amino-5-methoxy-1,2,4-thiadiazole is synthesized via a metal-free reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Adjusting solvent polarity (e.g., ethanol vs. DMF) and base selection (e.g., triethylamine) can improve yields by stabilizing intermediates. Reaction temperature (60–80°C) and time (6–12 hours) are critical to avoid side products like disulfide byproducts.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR : Distinct peaks for the allylthio group (δ 3.2–3.5 ppm for SCH₂, δ 5.1–5.3 ppm for CH₂=CH) and amino protons (δ 6.8–7.2 ppm).

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C=S absorption (1250–1350 cm⁻¹) confirm the thiadiazole core .

- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3% error tolerance) .

Q. What preliminary biological screening models are used to assess its bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Disk diffusion against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL indicate potency) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HEPG-2, A549) with IC₅₀ values <10 µM suggesting therapeutic potential .

- Anti-inflammatory Effects : ELISA-based quantification of TNF-α and IL-1β suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do electronic and steric effects of the allylthio substituent modulate reactivity in nucleophilic substitution reactions?

- Methodological Answer : The allylthio group (–SCH₂CH=CH₂) enhances electrophilicity at the thiadiazole C-5 position due to sulfur’s electron-withdrawing nature. Computational studies (DFT) show reduced LUMO energy (-1.8 eV) compared to methoxy or ethyl analogs, facilitating nucleophilic attack by amines or thiols. Steric hindrance from the allyl chain, however, may reduce regioselectivity in reactions with bulky nucleophiles. Solvent polarity (e.g., DMSO vs. THF) further tunes reactivity .

Q. What contradictions exist in spectral data interpretation for amino-thiadiazole tautomers, and how are they resolved?

- Methodological Answer : Tautomerism between amino (NH₂) and imino (NH) forms creates discrepancies in NMR and IR data. For 5-amino-3-oxo-1,2,4-thiadiazole, X-ray crystallography confirms the amino tautomer predominates in the solid state, while UV-Vis spectroscopy in ethanol reveals a lactam tautomer . Dynamic NMR at variable temperatures (25–80°C) and deuterium exchange experiments clarify equilibrium shifts in solution.

Q. What computational strategies predict the binding affinity of this compound with COX-2 or 5-LOX enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

- COX-2 Inhibition : The allylthio group occupies the hydrophobic pocket (Val523, Ala527), while the amino group hydrogen-bonds with Tyr355. Binding free energy (ΔG ≈ -9.2 kcal/mol) correlates with experimental IC₅₀ values .

- 5-LOX Binding : Thiadiazole sulfur forms a π-sulfur interaction with Phe177, enhancing selectivity over COX-1 .

Q. How can synthetic byproducts (e.g., disulfides) be minimized during scale-up?

- Methodological Answer : Key optimizations include:

- Inert Atmosphere : N₂ or Ar prevents oxidation of thiol intermediates to disulfides.

- Catalytic Additives : Zn dust (0.5–1 mol%) reduces disulfide formation via single-electron transfer .

- Continuous Flow Reactors : Enhanced mixing and temperature control suppress side reactions, achieving >85% purity at 100 g scale .

Data Contradictions and Resolution